N-(4-acetamidophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
The compound contains several functional groups, including an acetylamino group, a methoxybenzyl group, and a thieno[3,2-d]pyrimidin-2-yl sulfanyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with the acetylamino and methoxybenzyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the acetylamino group could undergo reactions typical of amides, while the thieno[3,2-d]pyrimidine core might participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetylamino group and the aromatic thieno[3,2-d]pyrimidine core could impact its solubility, melting point, and other properties .Scientific Research Applications
Synthetic Methodologies and Applications
Functional Group Utility in Pharmaceutical Synthesis : The acetamide moiety is a crucial functional group in numerous natural and pharmaceutical products. Research has developed new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, facilitating the synthesis of N-alkylacetamides and protected amines. These developments are instrumental in synthesizing natural and pharmaceutical products, highlighting the utility of acetamide derivatives in complex molecule synthesis (Sakai et al., 2022).
Antimicrobial Activity Enhancement through Chemical Modification : The chemical modification of molecules like sulfazecin to introduce 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives has shown enhanced antimicrobial activities against gram-negative bacteria. This exemplifies the strategic alteration of molecular structures to improve biological efficacy, particularly in combating resistant bacterial strains (Kishimoto et al., 1984).
Cytotoxic Activity Against Cancer Cell Lines : The synthesis and evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have demonstrated cytotoxic activities against various cancer cell lines. This research underscores the potential of acetamide derivatives in developing new anticancer agents, showcasing the compound's versatility beyond its synthetic utility (Al-Sanea et al., 2020).
Crystal Structure Analysis for Drug Design : Studies have also focused on the crystal structures of related compounds, providing insights into their molecular conformations and interactions. Such structural analyses are fundamental in drug design, allowing researchers to understand how modifications affect biological activity and drug-receptor interactions (Subasri et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-15(29)25-17-5-7-18(8-6-17)26-21(30)14-34-24-27-20-11-12-33-22(20)23(31)28(24)13-16-3-9-19(32-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENLUQLMHIKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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